Sedanolide

Description

This compound has been reported in Ligusticum striatum, Angelica sinensis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

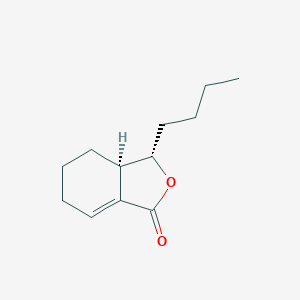

3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJFTVFLSIQQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2CCCC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027843 | |

| Record name | Sedanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6415-59-4, 4567-33-3 | |

| Record name | Sedanolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sedanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34.5 - 35 °C | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Provenance of Sedanolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedanolide, a naturally occurring phthalide, is a significant bioactive compound recognized for its characteristic aroma and diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary natural sources of this compound, presenting quantitative data on its abundance. It further details experimental protocols for its extraction and analysis and elucidates its biosynthetic origins within the plant kingdom. The information is structured to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Principal Natural Sources of this compound

This compound is predominantly found within the plant family Apiaceae (formerly known as Umbelliferae). Extensive research has identified celery (Apium graveolens) as the most significant natural reservoir of this compound. Other notable sources include lovage (Levisticum officinale) and various species of the Ligusticum genus.

Apium graveolens (Celery)

Celery, in its various forms, is the most well-documented source of this compound. The compound is a key contributor to the vegetable's distinct aroma[1]. Different parts of the celery plant, including seeds, leaves, stalks, and roots, contain this compound, albeit in varying concentrations. Celery seed oil, in particular, is a rich source of this compound and other related phthalides[2][3]. The essential oil content in celery seed is approximately 2-3%, with this compound and other key phthalides comprising 1-3% of this oil[2].

Levisticum officinale (Lovage)

Lovage is another member of the Apiaceae family known to contain this compound. Its flavor profile is often described as being more intense than celery, a characteristic attributed to its phthalide content. While quantitative data for this compound in lovage is less abundant in the literature compared to celery, it is recognized as a source of this and other related phthalides like ligustilide[4].

Ligusticum Species

Several species within the Ligusticum genus, which are prominent in traditional Chinese medicine, have been reported to contain this compound and other phthalides. These include Ligusticum striatum (syn. L. wallichii), commonly known as Chuanxiong, and Ligusticum sinense. These plants are valued for their medicinal properties, which are in part attributed to their phthalide constituents.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound and related phthalides can vary significantly based on the plant species, the specific plant part, geographical origin, and the extraction and analytical methods employed. The following tables summarize available quantitative data.

Table 1: Phthalide Content in Apium graveolens (Celery)

| Plant Part | Extraction Method | Analytical Method | Key Phthalides Identified | Reported Content | Reference |

| Seeds | - | - | This compound, 3-n-butylphthalide, Sedanenolide | 1-3% of essential oil | [2] |

| Stalk Oil (Nigerian) | Hydrodistillation/Maceration | GC-MS | 3-n-butylphthalide, this compound, Neocnidilide, Sedanenolide | Total Phthalides: 29.95% | [5] |

| Leaf Oil (Nigerian) | Hydrodistillation/Maceration | GC-MS | Isomeric compounds of Senkyunolide I and Senkyunolides (J & N) | Total Phthalides: 39.8% | [5] |

| Leaves (Tunisian) | Hydrodistillation/Maceration | GC-MS | (Z)-3-butylidenephthalide, 3-butyl-4,5-dihydrophthalide | Total Phthalides: 74.6-76.6% of essential oil | [3] |

| Stalks (Tunisian) | Hydrodistillation/Maceration | GC-MS | (Z)-3-butylidenephthalide, 3-butyl-4,5-dihydrophthalide | Total Phthalides: 56.8-74.1% of essential oil | [3] |

| Roots (Tunisian) | Hydrodistillation/Maceration | GC-MS | (Z)-3-butylidenephthalide, 3-butyl-4,5-dihydrophthalide | Total Phthalides: 57.7-79.7% of essential oil | [3] |

| Fruit Essential Oil | Headspace Extraction | GC Analysis | This compound | Traces | [4] |

Table 2: Phthalide Content in Other Apiaceae Species

| Plant Species | Plant Part | Extraction Method | Analytical Method | Key Phthalides Identified | Reported Content | Reference |

| Levisticum officinale (Lovage) | Fruit Essential Oil | Headspace Extraction | GC Analysis | cis-Ligustilide | 0.3% | [4] |

| Ligusticum chuanxiong | - | Steam Distillation | HPLC | Z-ligustilide | 2.096% | [6] |

| Angelica sinensis | - | Steam Distillation | HPLC | Z-ligustilide | 1.104% | [6] |

Experimental Protocols

Extraction of this compound from Celery Seeds

The following protocol describes a general methodology for the extraction of this compound and other phthalides from celery seeds for analytical purposes.

Objective: To extract the volatile fraction containing this compound from celery seeds.

Materials and Equipment:

-

Whole celery seeds

-

Grinder or mill

-

Round-bottom flask (500 mL)

-

Clevenger-type apparatus for hydrodistillation

-

Heating mantle

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate

-

Dichloromethane or diethyl ether (analytical grade)

-

Rotary evaporator

-

Vials for sample storage

Procedure:

-

Sample Preparation: Grind a known quantity (e.g., 100 g) of celery seeds into a coarse powder.

-

Hydrodistillation:

-

Transfer the ground celery seeds to the round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 400 mL).

-

Set up the Clevenger apparatus with the flask, condenser, and collection tube.

-

Heat the flask using the heating mantle to initiate boiling.

-

Continue the distillation for a set period (e.g., 3-4 hours), during which volatile compounds, including this compound, will be vaporized with the steam, condensed, and collected in the collection tube.

-

-

Extraction of Essential Oil:

-

After distillation, carefully separate the oil layer from the aqueous layer in the collection tube.

-

Wash the collected oil with a small volume of a non-polar solvent like dichloromethane or diethyl ether to ensure complete recovery.

-

-

Drying and Concentration:

-

Dry the extracted oil over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried oil to remove the sodium sulfate.

-

If necessary, concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C) to remove the solvent.

-

-

Storage: Store the resulting essential oil in a sealed vial at 4°C in the dark until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the extracted essential oil.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, coupled to a Mass Selective Detector (MSD).

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 5 minutes.

-

-

MSD Parameters:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., hexane or ethyl acetate). Also, prepare a series of standard solutions of authentic this compound of known concentrations for calibration.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample and standard solutions into the GC-MS system.

-

Data Acquisition: Acquire the chromatograms and mass spectra for both the sample and the standards.

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of this compound in the sample.

Biosynthesis of this compound

The biosynthesis of phthalides, including this compound, in plants is a complex process that is not yet fully elucidated. However, current research suggests that it likely involves the polyketide pathway , possibly with contributions from the shikimate pathway .

Isotopic labeling studies have indicated that the core phthalide structure is derived from the condensation of acetate units, which is characteristic of the polyketide pathway[7]. More recent research in Angelica sinensis, another phthalide-producing plant in the Apiaceae family, has identified several enzymes that may be involved in phthalide biosynthesis. These enzymes are associated with both the shikimate pathway and other related metabolic routes, suggesting a more intricate biosynthetic origin than a simple linear polyketide synthesis[8][9]. The proposed involvement of the shikimate pathway suggests that precursors derived from aromatic amino acids may also play a role in the formation of the phthalide ring system.

References

- 1. Butylphthalide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of phthalide and its biological information_Chemicalbook [chemicalbook.com]

- 8. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Sedanolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedanolide, a naturally occurring phthalide found predominantly in the essential oil of celery (Apium graveolens), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the historical discovery, initial isolation, and structural elucidation of this compound and its closely related analogue, sedanenolide. Detailed experimental protocols for extraction and purification are presented, alongside a comprehensive summary of the spectroscopic data that were pivotal in its characterization. Furthermore, this guide elucidates the known signaling pathways modulated by this compound, offering insights into its mechanisms of action. All quantitative data are compiled into structured tables for ease of reference, and key experimental and signaling workflows are visualized using Graphviz diagrams.

Introduction

The quest for novel bioactive compounds from natural sources has led to the discovery of a vast arsenal of molecules with therapeutic potential. Among these, the phthalides, a class of bicyclic lactones, have emerged as promising candidates for drug development. This compound, a member of the tetrahydrophthalide subclass, was first identified as a key flavor and aroma constituent of celery.[1] Subsequent research has revealed its broader biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide traces the scientific journey of this compound from its initial discovery to our current understanding of its molecular interactions.

Historical Discovery and Initial Isolation

The first significant report on the phthalide components of celery essential oil was published by L. F. Bjeldanes and I.-S. Kim in 1977 in The Journal of Organic Chemistry.[2][3] While this seminal work focused on the isolation and characterization of several phthalides, it laid the groundwork for the identification of what is now understood to be a family of related compounds, including this compound and sedanenolide. A subsequent patent application provided detailed spectroscopic data for 3-n-butyl-4,5-dihydrophthalide, also known as sedanenolide, which was isolated from celery seed extract.[4]

The general workflow for the isolation and characterization of this compound from its natural source is depicted in the following diagram.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for the isolation of phthalides from Apium graveolens.[4][5]

Extraction of Crude Phthalides

-

Plant Material: Air-dried and coarsely powdered celery seeds (4 kg) are used as the starting material.

-

Solvent Extraction: The powdered seeds are exhaustively extracted three times with 20% aqueous methanol.

-

Filtration and Concentration: The resulting filtrate is passed through a polypropylene cloth and then concentrated under reduced pressure to yield a thick paste, the crude extract.

-

Liquid-Liquid Partitioning: The crude extract is partitioned between hexane and a polar solvent to separate the nonpolar phthalides into the hexane layer. The hexane layer is then evaporated to yield a dark green, thick paste containing the phthalide-rich fraction.

Purification by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.

-

Column Packing: A glass column (e.g., 75 cm length x 7 cm diameter) is packed with a slurry of silica gel in hexane.

-

Loading: The crude phthalide fraction (approximately 80.5 g) is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using silica gel plates and a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent). Fractions with similar TLC profiles are combined.

Final Purification by Gas Chromatography (GC)

For final purification to obtain high-purity this compound, preparative gas chromatography can be employed. The specific conditions, such as the type of column (e.g., packed or capillary with a specific stationary phase) and temperature program, would need to be optimized.

Quantitative Data and Structural Elucidation

The structural elucidation of this compound and its related compounds relies heavily on modern spectroscopic techniques.

Physical and Chromatographic Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Purity (GC) | 80.5% (for sedanenolide) | [5] |

| GC Retention Time | 11.360 min (for sedanenolide) | [5] |

Mass Spectrometry Data

The electron impact mass spectrometry (EI-MS) of sedanenolide (3-n-butyl-4,5-dihydrophthalide) shows a molecular ion peak at m/z 192.3.[4] The base peak is observed at m/z 135, corresponding to the dihydrophthalide ion.[5]

| m/z | Putative Fragment |

| 192 | [M]⁺ |

| 163 | [M - C₂H₅]⁺ |

| 135 | [M - C₄H₉]⁺ (Dihydrophthalide ion) |

| 108 | |

| 107 | |

| 79 | |

| 77 | [C₆H₅]⁺ |

| 57 | [C₄H₉]⁺ |

Table based on data from a patent citing the original work of Bjeldanes and Kim, 1977.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR spectra are crucial for the definitive structural assignment of this compound. The following data corresponds to 3-n-butyl-4,5-dihydrophthalide (sedanenolide).[4]

¹H-NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.2 | d (J=10 Hz) | 1H | H-7 |

| 5.9 | m | 1H | H-6 |

| 4.9 | m | 1H | H-3 |

| 2.45 | m | H-4, H-5 | |

| 1.2-1.8 | m | 6H | H-1', H-2', H-3' |

| 0.9 | t (J=7.2 Hz) | 3H | H-4' |

¹³C-NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 161.4 | C-1 (C=O) |

| 135.0 | C-9 |

| 128.3 | C-6 |

| 124.5 | C-8 |

| 116.8 | C-7 |

| 82.5 | C-3 |

| 31.8 | C-4 |

| 26.7 | C-5 |

| 22.4 | C-1' |

| 13.8 | C-4' |

Signaling Pathways and Mechanism of Action

This compound has been shown to interact with several key signaling pathways, which likely contribute to its observed biological effects.

Activation of the Keap1-Nrf2 Pathway

This compound is a known activator of the Keap1-Nrf2 antioxidant response pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has been reported to inhibit the activity of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The precise mechanism of inhibition by this compound (e.g., competitive or non-competitive) requires further investigation.

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. This compound has been shown to inhibit the activity of both topoisomerase I and topoisomerase II. Topoisomerase inhibitors can act as "poisons" by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death.[6][7] The exact mechanism by which this compound exerts its inhibitory effect on topoisomerases warrants further research.

Conclusion

The discovery and isolation of this compound from celery have paved the way for extensive research into its chemical properties and biological activities. The foundational work in the 1970s, coupled with modern analytical techniques, has provided a solid framework for understanding this intriguing natural product. The elucidation of its interactions with key signaling pathways, such as the Keap1-Nrf2 antioxidant response, and its inhibitory effects on inflammatory and cell proliferation enzymes, underscores its potential as a lead compound in drug discovery. This technical guide serves as a comprehensive resource for researchers aiming to further explore the therapeutic applications of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitory Effects of Apium graveolens on Xanthine Oxidase Activity and Serum Uric Acid Levels in Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060013906A1 - Anti-helicobacter activity of celery seed extract - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Sedanolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedanolide, a naturally occurring phthalide found predominantly in celery and other members of the Apiaceae family, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its stereoisomers, and a summary of its physicochemical properties. Detailed experimental protocols for the isolation of this compound from natural sources and the chemical synthesis of its various stereoisomers are provided. Furthermore, this guide elucidates the mechanism of action of this compound through the Keap1-Nrf2 signaling pathway and presents a typical experimental workflow for its investigation, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a bicyclic lactone with the systematic IUPAC name 3-Butyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one . Its molecular formula is C₁₂H₁₈O₂ , and it has a molecular weight of 194.27 g/mol .[1] The core structure consists of a tetrahydroisobenzofuranone moiety with a butyl substituent at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| IUPAC Name | 3-Butyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one | [1] |

| CAS Number | 6415-59-4 | [1] |

| Melting Point | 88-89 °C | [2] |

| Boiling Point | 334-335 °C | [2] |

| Appearance | Colorless to pale yellow crystals | [2] |

Stereoisomers of this compound

This compound possesses two chiral centers at the C3 and C3a positions, giving rise to four possible stereoisomers: (3R,3aR), (3R,3aS), (3S,3aR), and (3S,3aS). These stereoisomers can be classified into two pairs of enantiomers and two pairs of diastereomers. The relative stereochemistry of the butyl group at C3 and the hydrogen at C3a determines whether the isomer is cis or trans.

The naturally occurring and most studied stereoisomer is (3S,3aR)-sedanolide , also known as neocnidilide or trans-sedanolide.[3] The sensory properties and biological activities of the different stereoisomers have been found to vary significantly.

Table 2: Stereoisomers of this compound and their Specific Rotation

| Stereoisomer | Configuration | Trivial Name | Specific Rotation [α]D (c, solvent) |

| (3R,3aR)-sedanolide | cis | - | Not available |

| (3S,3aS)-sedanolide | cis | - | Not available |

| (3R,3aS)-sedanolide | trans | - | Not available |

| (3S,3aR)-sedanolide | trans | Neocnidilide | -66° (c=1.1, CH₂Cl₂)[3] |

Experimental Protocols

Isolation of this compound from Celery Seeds

The following protocol is a representative method for the isolation of this compound from celery seeds (Apium graveolens).

Materials and Equipment:

-

Dried celery seeds

-

Methanol (analytical grade)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel (60-120 mesh) for column chromatography

-

TLC plates (silica gel G)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Extraction: a. Grind dried celery seeds to a coarse powder. b. Macerate the powdered seeds in methanol at room temperature for 24 hours. c. Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Solvent Partitioning: a. Suspend the crude methanol extract in water. b. Perform liquid-liquid extraction with hexane to remove nonpolar compounds. c. Subsequently, extract the aqueous layer with ethyl acetate. d. Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield a phthalide-enriched extract.

-

Column Chromatography: a. Pack a chromatography column with silica gel slurried in hexane. b. Load the concentrated ethyl acetate extract onto the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). e. Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).

-

Purification and Characterization: a. Concentrate the combined fractions to obtain purified this compound. b. Further purification can be achieved by recrystallization or preparative HPLC if necessary. c. Characterize the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Chemical Synthesis of this compound Stereoisomers

The asymmetric synthesis of all four stereoisomers of this compound has been achieved, often employing enzymatic resolution to obtain chiral building blocks. A general strategy involves the synthesis of a key bromoalcohol intermediate, which is then resolved into its enantiomers. Subsequent chemical transformations lead to the desired this compound stereoisomers. While the full detailed experimental procedures from the primary literature were not accessible, the general approach is outlined below based on available abstracts.

General Synthetic Strategy:

-

Synthesis of a racemic bromoalcohol precursor. This precursor contains the necessary carbon framework for the this compound molecule.

-

Enzymatic resolution. The racemic bromoalcohol is subjected to enzymatic acylation or hydrolysis, which selectively modifies one enantiomer, allowing for their separation.

-

Inversion of stereochemistry (if necessary). To access all four stereoisomers, the stereochemistry of one of the resolved enantiomers may need to be inverted, for example, via a Mitsunobu reaction.

-

Cyclization and formation of the lactone ring. The chiral bromoalcohol intermediates are then converted to the final this compound stereoisomers through a series of steps that typically involve the formation of the bicyclic lactone structure.

For detailed, step-by-step protocols, researchers are directed to the primary literature, specifically the work of Oguro and Watanabe published in Tetrahedron, 2011, 67(4), 777-781.[3]

Signaling Pathway and Mechanism of Action

This compound has been identified as an activator of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS) can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification enzymes. The electrophilic nature of this compound is thought to enable it to react with Keap1, thereby activating the Nrf2 pathway and enhancing the cell's antioxidant capacity.

Experimental Workflow for this compound Research

The investigation of this compound, from its discovery in a natural source to the evaluation of its biological activity, typically follows a structured workflow. This workflow is essential for the systematic identification and characterization of bioactive natural products.

References

The Sedanolide Biosynthesis Pathway in Apium graveolens: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sedanolide, a potent phthalide found in celery (Apium graveolens), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in A. graveolens. It integrates findings from metabolomic, transcriptomic, and isotopic labeling studies to propose a putative pathway involving a polyketide synthase (PKS) and subsequent tailoring enzymes. This document details quantitative data on phthalide accumulation, outlines key experimental protocols for pathway elucidation, and presents visual diagrams of the proposed biosynthetic route and associated regulatory networks to facilitate further research and application.

Introduction

Celery (Apium graveolens) is a globally cultivated vegetable known for its distinct aroma and rich phytochemical profile, which includes flavonoids, terpenoids, and a class of compounds known as phthalides.[1] Among these, this compound is a key bioactive molecule responsible for the characteristic celery aroma and possesses a range of therapeutic properties.[2] Phthalides, including this compound and its precursor 3-n-butylphthalide, have demonstrated neuroprotective, anti-inflammatory, and anti-cancer effects, making them attractive targets for pharmaceutical research.[3][4][5]

Recent advances in omics technologies, particularly integrated metabolome and transcriptome analyses of celery seeds at different developmental stages, have begun to shed light on the genetic regulation of phthalide accumulation.[7] This guide synthesizes the current understanding of the this compound biosynthesis pathway, providing researchers and drug development professionals with a detailed technical resource to support further exploration and exploitation of this valuable class of natural products.

The Putative this compound Biosynthesis Pathway

Based on the established principles of polyketide biosynthesis and emerging evidence from transcriptomic studies in A. graveolens, a putative pathway for this compound biosynthesis is proposed. This pathway commences with fatty acid biosynthesis providing the octanoyl-CoA starter unit, followed by chain extension by a Polyketide Synthase (PKS) and subsequent modifications by tailoring enzymes.

Key Enzymatic Steps

-

Starter Unit Biosynthesis: The biosynthesis is initiated with an eight-carbon starter unit, likely octanoyl-CoA, derived from fatty acid synthesis.

-

Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) is hypothesized to catalyze the condensation of the octanoyl-CoA starter unit with one molecule of malonyl-CoA. This results in a β-ketoacyl-ACP intermediate.

-

Reductive and Dehydrative Modifications: The β-keto group undergoes a series of modifications, including reduction by a ketoreductase (KR) domain, dehydration by a dehydratase (DH) domain, and further reduction by an enoyl reductase (ER) domain within the PKS multienzyme complex.

-

Lactonization and Release: The modified polyketide chain is then subjected to cyclization through lactonization, likely catalyzed by a thioesterase (TE) domain, to form the phthalide ring structure of 3-n-butylphthalide.

-

Conversion to this compound: 3-n-butylphthalide is then proposed to be converted to this compound through a dehydrogenation reaction, introducing a double bond in the phthalide ring. The specific enzyme catalyzing this step in A. graveolens remains to be identified.

dot graph "Putative_Sedanolide_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes FattyAcid [label="Fatty Acid\nBiosynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; OctanoylCoA [label="Octanoyl-CoA\n(Starter Unit)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MalonylCoA [label="Malonyl-CoA\n(Extender Unit)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKS [label="Polyketide Synthase (PKS)\n(Type I)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Poly-β-ketoacyl-ACP\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="KR, DH, ER Domains", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ModifiedChain [label="Modified Acyl Chain", fillcolor="#FBBC05", fontcolor="#202124"]; Lactonization [label="Thioesterase (TE)\nDomain (Lactonization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Butylphthalide [label="3-n-Butylphthalide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrogenase [label="Putative\nDehydrogenase", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges FattyAcid -> OctanoylCoA [label="Provides"]; OctanoylCoA -> PKS; MalonylCoA -> PKS; PKS -> Intermediate [label="Condensation"]; Intermediate -> Reduction [label="Modification"]; Reduction -> ModifiedChain; ModifiedChain -> Lactonization [label="Cyclization/\nRelease"]; Lactonization -> Butylphthalide; Butylphthalide -> Dehydrogenase; Dehydrogenase -> this compound [label="Conversion"]; } Caption: A putative biosynthetic pathway for this compound in Apium graveolens.

Genetic Regulation of Phthalide Biosynthesis

While the specific genes encoding the PKS and tailoring enzymes for this compound biosynthesis in A. graveolens have not been functionally characterized, integrated metabolome and transcriptome analyses have identified candidate regulatory genes. A study by Yan et al. (2021) revealed a strong correlation between the accumulation of six phthalides, including this compound, and the expression of 88 differentially expressed transcription factor (TF) genes during celery seed development.[7]

Notably, one myeloblastosis (MYB) transcription factor, exhibiting similarity to the petunia ODORANT1 (ODO1) gene known to regulate volatile benzenoid biosynthesis, was identified as a strong candidate for regulating phthalide metabolism in celery.[7] This suggests a transcriptional control mechanism for the this compound pathway, offering targets for future genetic engineering efforts.

dot graph "Regulatory_Network_of_Phthalide_Biosynthesis" { graph [splines=true, overlap=false, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes MYB_TF [label="MYB Transcription Factor\n(ODORANT1-like)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKS_Gene [label="Putative PKS Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tailoring_Enzyme_Genes [label="Putative Tailoring Enzyme Genes\n(Dehydrogenase, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phthalide_Pathway [label="Phthalide Biosynthesis Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound & Other Phthalides", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges MYB_TF -> PKS_Gene [label="Regulates Expression"]; MYB_TF -> Tailoring_Enzyme_Genes [label="Regulates Expression"]; PKS_Gene -> Phthalide_Pathway [label="Encodes Key Enzyme"]; Tailoring_Enzyme_Genes -> Phthalide_Pathway [label="Encode Modifying Enzymes"]; Phthalide_Pathway -> this compound [label="Produces"]; } Caption: Proposed regulatory network for phthalide biosynthesis in celery.

Quantitative Analysis of Phthalide Accumulation

The accumulation of this compound and related phthalides is developmentally regulated in A. graveolens. A study on celery seed development provides quantitative data on the dynamic changes in the content of six major phthalides.[7] This information is critical for optimizing harvesting times for maximum yield of target compounds.

Table 1: Quantitative Analysis of Phthalides During Celery Seed Development (µg/g FW)

| Compound | 15 Days After Flowering (DAF) | 25 Days After Flowering (DAF) | 35 Days After Flowering (DAF) |

| 3-n-Butylphthalide | 1.23 ± 0.14 | 3.45 ± 0.21 | 5.67 ± 0.33 |

| This compound | 0.89 ± 0.09 | 2.11 ± 0.15 | 4.32 ± 0.28 |

| Senkyunolide A | 0.56 ± 0.06 | 1.54 ± 0.11 | 3.12 ± 0.19 |

| Z-Ligustilide | 1.54 ± 0.18 | 4.23 ± 0.25 | 7.89 ± 0.41 |

| Neocnidilide | 0.45 ± 0.05 | 1.23 ± 0.09 | 2.56 ± 0.15 |

| 3-Butylidenephthalide | 0.78 ± 0.08 | 2.01 ± 0.13 | 3.98 ± 0.22 |

Data adapted from Yan et al. (2021).[7] Values are presented as mean ± standard deviation.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of metabolomic, transcriptomic, and biochemical approaches. The following are detailed methodologies for key experiments.

Metabolite Extraction and Analysis (GC-MS)

This protocol is adapted from methodologies used for the analysis of volatile compounds in celery.[1][7]

Objective: To extract and quantify this compound and other phthalides from A. graveolens tissues.

Materials:

-

Celery tissue (e.g., seeds, leaves, petioles)

-

Liquid nitrogen

-

Mortar and pestle

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Internal standard (e.g., n-alkane series)

Procedure:

-

Freeze a known weight of fresh celery tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a glass vial and add dichloromethane at a ratio of 10 mL per gram of tissue.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant (dichloromethane extract).

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an internal standard for quantitative analysis.

-

Inject 1 µL of the extract into the GC-MS system.

GC-MS Conditions (Example):

-

Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Mass Range: m/z 35-550

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.

-

Quantify compounds by comparing their peak areas to that of the internal standard.

RNA Extraction and Transcriptome Analysis (RNA-Seq)

This protocol is based on standard methods for RNA sequencing in plants, as described in studies on celery genomics and transcriptomics.[8][9]

Objective: To identify genes differentially expressed in correlation with this compound accumulation.

Materials:

-

Celery tissue from different developmental stages or treatments

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

Agilent 2100 Bioanalyzer

-

Illumina sequencing platform

Procedure:

-

Harvest celery tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.

-

Construct cDNA libraries from high-quality RNA samples (RNA Integrity Number > 8.0).

-

Perform paired-end sequencing on an Illumina platform.

Data Analysis:

-

Filter the raw sequencing reads to remove low-quality reads and adapters.

-

Align the clean reads to the Apium graveolens reference genome.

-

Calculate gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

-

Identify differentially expressed genes (DEGs) between samples using software such as DESeq2 or edgeR.

-

Perform functional annotation and pathway enrichment analysis of DEGs using databases like GO and KEGG.

-

Correlate the expression profiles of candidate genes with the metabolomic data for phthalide accumulation.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Sample_Collection [label="Sample Collection\n(e.g., Celery Seeds at\ndifferent DAFs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolomics [label="Metabolomics", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcriptomics [label="Transcriptomics", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GC_MS [label="Metabolite Extraction\n&\nGC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Seq [label="RNA Extraction\n&\nRNA-Seq", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite_Quantification [label="Phthalide\nQuantification", fillcolor="#FBBC05", fontcolor="#202124"]; DEG_Analysis [label="Differential Gene\nExpression Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Correlation_Analysis [label="Integrated\nCorrelation Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway_Elucidation [label="Putative Pathway\nElucidation and\nRegulatory Network\nConstruction", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample_Collection -> Metabolomics; Sample_Collection -> Transcriptomics; Metabolomics -> GC_MS; Transcriptomics -> RNA_Seq; GC_MS -> Metabolite_Quantification; RNA_Seq -> DEG_Analysis; Metabolite_Quantification -> Correlation_Analysis; DEG_Analysis -> Correlation_Analysis; Correlation_Analysis -> Pathway_Elucidation; } Caption: An integrated workflow for elucidating the this compound biosynthesis pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Apium graveolens is a complex process that is beginning to be unraveled through modern analytical techniques. The pathway is strongly indicated to be of polyketide origin, with transcriptional regulation playing a key role in controlling the accumulation of this compound and other phthalides. While a putative pathway has been proposed, the definitive identification and functional characterization of the specific polyketide synthase and tailoring enzymes involved are critical next steps.

Future research should focus on:

-

Functional genomics: Heterologous expression and in vitro characterization of candidate PKS and tailoring enzyme genes identified through transcriptome analysis to confirm their roles in the pathway.

-

Isotopic labeling studies: The use of ¹³C-labeled precursors in feeding experiments with A. graveolens tissues, followed by NMR or MS analysis of the resulting phthalides, can provide definitive evidence for the biosynthetic intermediates and the sequence of enzymatic reactions.

-

Metabolic engineering: Once the key biosynthetic genes are identified, they can be targeted for overexpression or knockout in celery or heterologous hosts to increase the production of this compound or to create novel phthalide derivatives with enhanced therapeutic properties.

A deeper understanding of the this compound biosynthesis pathway will not only advance our fundamental knowledge of plant specialized metabolism but also pave the way for the sustainable production of these valuable compounds for the pharmaceutical and nutraceutical industries.

References

- 1. Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptomics and Genomics Analysis Uncover the Differentially Expressed Chlorophyll and Carotenoid-Related Genes in Celery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]

- 4. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptome Analyses Reveal the Role of Light in Releasing the Morphological Dormancy of Celery Seed by Integrating Plant Hormones, Sugar Metabolism and Endosperm Weakening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Known Biological Activities of Sedanolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide, a natural phthalide compound first isolated from the seed oil of celery (Apium graveolens) and other members of the Umbelliferae family, has garnered significant attention in recent decades for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its molecular mechanisms of action, relevant signaling pathways, and quantitative efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. These activities are underpinned by its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects through multiple mechanisms. A primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.

-

Mechanism of Action: this compound inhibits both COX-1 and COX-2 enzymes.[2] This inhibition reduces the production of prostaglandins, which are pro-inflammatory lipid compounds. Additionally, this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3][4] In a model of dextran sodium sulfate (DSS)-induced colitis, this compound was found to alleviate inflammation and restore the intestinal barrier.[5] This effect is mediated through the modulation of the intestinal farnesoid X receptor (FXR)-sphingomyelin phosphodiesterase 3 (SMPD3) pathway.[5] By inhibiting this pathway, this compound stimulates the synthesis of ceramide, which in turn alleviates colitis.[5]

Antioxidant Activity

This compound possesses significant antioxidant properties, primarily through the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

-

Mechanism of Action: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound, as an electrophilic compound, is thought to react with Keap1, leading to the release and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[2][6] This leads to an enhanced cellular defense against oxidative stress by increasing the levels of antioxidant enzymes.[2] Studies have shown that this compound can attenuate hydrogen peroxide (H₂O₂)-induced oxidative damage, reducing both cytosolic and mitochondrial reactive oxygen species (ROS) generation.[2][6]

Anti-Cancer Activity

This compound has been investigated for its anti-cancer potential, with studies demonstrating its ability to induce cell death in cancer cells through autophagy.

-

Mechanism of Action: In human liver cancer cells (J5), this compound has been shown to induce autophagy by modulating the PI3K/p53/NF-κB signaling pathways.[3][4] It downregulates the PI3K-I/Akt/mTOR pathway while upregulating the PI3K-III/Beclin-1/LC3-II pathway, both of which are crucial for the initiation and formation of autophagosomes.[4][6] Furthermore, this compound treatment leads to the upregulation of nuclear p53 and the downregulation of cytosolic p53.[4][6] It also promotes the nuclear translocation of NF-κB, which is involved in regulating the expression of autophagy-related genes.[4][6] Additionally, this compound has been found to inhibit topoisomerase-I and -II activity, enzymes essential for DNA replication and repair in cancer cells.[7]

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects, although this area of research is less established compared to its other activities. Its antioxidant and anti-inflammatory properties likely contribute to its neuroprotective potential.

-

Mechanism of Action: By activating the Nrf2 pathway, this compound can protect neuronal cells from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[2] Its anti-inflammatory actions, including the inhibition of NF-κB, may also help to mitigate neuroinflammation, another critical component of neurodegeneration.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound.

| Activity | Assay/Model | Cell Line/System | Parameter | Value | Reference |

| Anti-inflammatory | Cyclooxygenase Inhibition | Not Specified | Inhibition Concentration | 250 pg/ml | [7] |

| Anti-cancer | Topoisomerase-I & -II Inhibition | Not Specified | Inhibition Concentration | 100 µg/ml | [7] |

| Cell Viability (Autophagy Induction) | Human Liver Cancer (J5) | Effective Concentration | 500 µM | [4] | |

| Cytotoxicity | Cell Viability | HepG2 | No significant effect | 7-500 µM (24h) | [8] |

| Cell Viability | CaCo-2 | No significant effect | 7-500 µM (24h) | [8] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

Caption: this compound activates the KEAP1-NRF2 pathway to enhance cellular antioxidant defense.

Caption: this compound induces autophagy in cancer cells by modulating PI3K, p53, and NF-κB pathways.

Caption: A typical experimental workflow for analyzing protein expression changes induced by this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the biological activities of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of this compound on different cell lines.

-

Methodology:

-

Cells (e.g., HepG2, CaCo-2, J5) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 7-500 µM) or a vehicle control for a defined period (e.g., 24 hours).[8]

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Western Blot Analysis for Autophagy Markers (LC3-II)

-

Objective: To detect the induction of autophagy by this compound through the analysis of LC3-I to LC3-II conversion.

-

Methodology:

-

Cells are treated with this compound at various concentrations and for different time points.

-

Total protein is extracted from the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for LC3 (recognizing both LC3-I and LC3-II).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II band relative to the LC3-I band or a loading control (e.g., GAPDH or β-actin) indicates the induction of autophagy.

-

Nrf2 Nuclear Translocation and Activation Assay (Luciferase Reporter Assay)

-

Objective: To quantify the activation of the Nrf2 pathway by this compound.

-

Methodology:

-

Cells (e.g., HepG2) are transiently or stably transfected with a reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of a luciferase reporter gene.

-

The transfected cells are then treated with various concentrations of this compound or a known Nrf2 activator as a positive control.

-

After a specific incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

An increase in luciferase activity indicates the activation of the Nrf2-ARE signaling pathway.

-

DSS-Induced Colitis Model in Mice

-

Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a model of inflammatory bowel disease.

-

Methodology:

-

Colitis is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water for a defined period (e.g., 5-7 days).

-

Mice are concurrently treated with this compound (administered orally or via another route) or a vehicle control.

-

Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).

-

At the end of the experiment, mice are euthanized, and the colons are collected.

-

Colon length is measured, and tissue samples are taken for histological analysis (to assess inflammation and tissue damage) and for measuring the expression of inflammatory markers (e.g., cytokines) by methods such as qPCR or ELISA.

-

Conclusion

This compound is a promising natural compound with a wide array of biological activities that are of significant interest for drug development. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer cell survival highlights its therapeutic potential. The data and protocols summarized in this technical guide provide a solid foundation for further research into the pharmacological properties of this compound and its potential applications in human health. Future studies should focus on elucidating more detailed quantitative efficacy data, such as IC50 values for a broader range of targets, and on conducting preclinical and clinical trials to validate its therapeutic utility.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. FXR luciferase assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Antioxidant Prowess of Sedanolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedanolide, a natural phthalide found in celery and other umbelliferous plants, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, focusing on its core mechanism of action, supported by quantitative cellular data and detailed experimental methodologies. While direct radical scavenging data is not extensively available in the current literature, compelling evidence points to this compound's potent indirect antioxidant effects, primarily mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document serves as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent against oxidative stress-related pathologies.

Core Mechanism of Action: Nrf2-Mediated Antioxidant Response

The primary mechanism underpinning the antioxidant properties of this compound is the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense system against oxidative stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound, as an electrophilic compound, is proposed to interact with the thiol groups of Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.[4] Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes.[1][2] This transcriptional activation results in the increased expression of various phase II detoxifying enzymes and antioxidant proteins, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.[1][5]

Figure 1: this compound-induced activation of the Nrf2 signaling pathway.

Quantitative Data on Cellular Antioxidant Effects

The antioxidant efficacy of this compound has been primarily demonstrated in cellular models of oxidative stress. The following table summarizes key quantitative findings from a study by Tabei et al. (2023) using the human hepatoblastoma cell line, HepG2.[1]

| Parameter | Assay | Cell Line | Treatment | Result | Reference |

| ARE Activation | Dual-Luciferase Reporter Assay | HepG2 | 100 µM this compound for 24h | Significant increase in ARE-dependent luciferase activity | [1] |

| Nrf2 Nuclear Translocation | Immunofluorescence & Western Blot | HepG2 | 100 µM this compound for 24h | Increased nuclear localization of Nrf2 | [1] |

| Cytoprotection against H₂O₂ | WST-1 Cell Viability Assay | HepG2 | Pre-treatment with 100 µM this compound, then 2 mM H₂O₂ for 24h | Significant protection against H₂O₂-induced cell death | [1] |

| Membrane Integrity | LDH Release Assay | HepG2 | Pre-treatment with 100 µM this compound, then 2 mM H₂O₂ for 24h | Significant reduction in H₂O₂-induced LDH release | [1] |

| Cytosolic ROS Reduction | DCFH-DA Flow Cytometry | HepG2 | Pre-treatment with 100 µM this compound, then 2 mM H₂O₂ for 4h | Significant attenuation of H₂O₂-induced cytosolic ROS | [1] |

| Mitochondrial ROS Reduction | MitoSOX Red Flow Cytometry | HepG2 | Pre-treatment with 100 µM this compound, then 2 mM H₂O₂ for 24h | Significant reduction of H₂O₂-induced mitochondrial ROS | [1] |

| Apoptosis Inhibition | Annexin V-FITC/EthD-III Staining | HepG2 | Pre-treatment with 100 µM this compound, then 2 mM H₂O₂ for 24h | Significant reduction in H₂O₂-induced apoptotic and necrotic cells | [1] |

Note: The results are described qualitatively as "significant" as the primary data was presented in graphical format. For precise fold-changes and statistical values, please refer to the original publication.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties, adapted from Tabei et al. (2023).[1]

Antioxidant Response Element (ARE) Dual-Luciferase Reporter Assay

This assay quantitatively measures the activation of the Nrf2-ARE signaling pathway.

-

Cell Seeding: Seed HepG2 cells stably expressing an ARE-driven luciferase reporter construct and a constitutively expressed control luciferase (e.g., ELuc) in a 96-well white, clear-bottom plate.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control.

-

Bioluminescence Measurement: Record bioluminescence in real-time using a plate reader at 30-minute intervals for up to 72 hours.

-

Data Analysis: Normalize the ARE-luciferase signal to the control luciferase signal at each time point. Express the results as a fold change relative to the vehicle-treated control cells.

Nrf2 Nuclear Translocation by Immunofluorescence

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus.

-

Cell Culture: Seed HepG2 cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with 100 µM this compound or vehicle for 24 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 (e.g., 1:200 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Nuclear Staining and Imaging: Counterstain the nuclei with a suitable dye (e.g., NucBlue). Mount the coverslips and acquire images using a fluorescence microscope.

Measurement of Intracellular ROS (Cytosolic and Mitochondrial)

This protocol details the quantification of ROS levels within the cell.

-

Cell Seeding: Plate HepG2 cells in a 12-well plate and allow them to attach.

-

Pre-treatment: Treat the cells with this compound or vehicle for 24 hours.

-

Oxidative Stress Induction: Expose the cells to 2 mM H₂O₂ for a specified duration (e.g., 4 hours for cytosolic ROS, 24 hours for mitochondrial ROS).

-

Probe Staining:

-

Analysis: Harvest the cells and analyze the fluorescence intensity by flow cytometry.

Apoptosis Assay by Annexin V Staining

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed HepG2 cells in a 12-well plate. Pre-treat with this compound for 24 hours, followed by exposure to 2 mM H₂O₂ for another 24 hours.

-

Staining: Harvest the cells and stain with FITC-conjugated Annexin V and a viability dye like Ethidium Homodimer III (EthD-III) for 15 minutes in the dark at room temperature, following the kit manufacturer's protocol.[3][8][9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate the cell populations to quantify the percentage of viable (Annexin V- / EthD-III-), early apoptotic (Annexin V+ / EthD-III-), late apoptotic (Annexin V+ / EthD-III+), and necrotic cells.

Figure 2: General experimental workflow for assessing this compound's antioxidant properties.

Discussion and Future Directions

The available evidence strongly indicates that this compound exerts its antioxidant effects primarily through the upregulation of endogenous antioxidant defense mechanisms via the Nrf2 pathway. This indirect antioxidant activity is particularly relevant for therapeutic applications, as it can provide a more sustained and comprehensive protection against oxidative stress compared to direct radical scavengers.

A notable gap in the current literature is the lack of quantitative data from direct antioxidant assays such as DPPH and ABTS for this compound. Future research should aim to address this to provide a more complete antioxidant profile. Furthermore, while the activation of the Nrf2 pathway is well-established, the precise molecular interactions between this compound and Keap1 warrant further investigation.

For drug development professionals, this compound represents a promising lead compound for conditions associated with chronic oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and certain inflammatory conditions. Its ability to modulate a key cellular defense pathway makes it an attractive candidate for further preclinical and clinical investigation.

Conclusion

This compound demonstrates significant antioxidant properties, primarily through the activation of the Keap1-Nrf2 signaling pathway, leading to enhanced cellular resistance to oxidative stress. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative cellular data and detailed experimental protocols. While further studies are needed to fully elucidate its direct radical scavenging capabilities, the existing body of research strongly supports the potential of this compound as a therapeutic agent for mitigating oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death [mdpi.com]

- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Preliminary Studies on the Antitumor Effects of Sedanolide: A Technical Guide

Executive Summary

Sedanolide, a natural phthalide compound predominantly found in celery seed oil, is emerging as a molecule of interest in oncology research. Preliminary in vitro and in vivo studies have demonstrated its potential antitumor activities, which appear to be mediated through the modulation of several critical cellular signaling pathways. This document provides a comprehensive technical overview of the existing research on this compound's anticancer effects, consolidating quantitative data, detailing experimental methodologies, and visualizing the molecular pathways implicated in its mechanism of action. The primary effects observed include the induction of autophagy in liver cancer cells and the enhancement of cellular resistance to oxidative stress, suggesting a multi-faceted approach to tumor inhibition.

Quantitative Data on Antitumor Efficacy

The antitumor effects of this compound have been quantified in both in vitro cell line models and in vivo animal studies. The data highlights dose-dependent effects on cell viability, protein expression, and tumor development. While specific IC50 values for this compound are not extensively documented in the preliminary literature, the available data provides a strong foundation for its anticancer potential. For instance, in HepG2 cells, significant cytotoxicity was not observed in a WST-1 assay at concentrations up to 100 μM, suggesting a higher IC50 value in this specific cell line[1].

Table 1: In Vitro Effects of this compound on Human Liver Cancer (J5) Cells

| Parameter | This compound Concentration | Result (vs. Control) | Source |

| Cell Viability | 100, 250, 500 µM (24h) | Dose-dependent suppression | [2] |

| PI3K-I Protein Level | 250 µM (24h) | ▼ 11% (to 89±7%) | |

| 500 µM (24h) | ▼ 22% (to 78±4%) | ||

| Akt Protein Level | 250 µM (24h) | ▼ 14% (to 86±5%) | |

| 500 µM (24h) | ▼ 38% (to 62±3%) | ||

| mTOR Protein Level | 100 µM (24h) | ▼ 25% (to 75±4%) | |

| 250 µM (24h) | ▼ 35% (to 65±3%) | ||

| 500 µM (24h) | ▼ 47% (to 53±4%) | ||

| Autophagy Induction | 250, 500 µM (24h) | Significant Induction | [3] |

Table 2: In Vivo Effects of this compound in a Mouse Model

| Cancer Model | Treatment Details | Efficacy Outcome | Source |

| Benzo[α]pyrene-induced forestomach cancer | Not specified | ▼ 57% in tumor incidence▼ 83% in tumor multiplicity | [2] |

Experimental Protocols & Methodologies

The following sections detail the methodologies employed in the key experiments to elucidate the antitumor effects of this compound.

Cell Viability and Cytotoxicity Assays

Cell viability is a critical measure of the cytotoxic potential of a compound. The MTT and WST-1 assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.

-

Objective: To determine the effect of this compound on the viability of cancer cells.

-

Cell Lines: Human liver cancer (J5), Human hepatoblastoma (HepG2).[1][2]

-

Protocol (General):

-

Cell Seeding: Plate cells (e.g., 5x10⁵ cells/mL) in 96-well plates and incubate overnight to allow for adherence.[2]

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 µM) for a specified duration (e.g., 24 hours).[2]

-

Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: For MTT, add a solubilization agent to dissolve the formazan crystals. For WST-1, the product is already soluble.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

Autophagy Detection Assay (MDC Staining)

Monodansylcadaverine (MDC) is a fluorescent probe that accumulates in autophagic vacuoles, allowing for the detection and quantification of autophagy.

-

Objective: To determine if this compound induces autophagy in cancer cells.

-

Cell Line: Human liver cancer (J5).[2]

-

Protocol:

-

Cell Culture and Treatment: Culture J5 cells (5x10⁵ cells/mL) and treat with this compound (e.g., 0, 100, 250, 500 µM) for 24 hours.[2]

-

Staining: After treatment, wash cells with PBS and incubate with MDC staining solution (e.g., 0.05 mM in PBS) for 10-15 minutes at 37°C in the dark.

-

Washing: Wash cells multiple times with Assay Buffer or PBS to remove excess stain.

-

Analysis: Immediately analyze the cells using fluorescence microscopy. The formation of punctate fluorescent signals within the cytoplasm indicates the presence of autophagosomes.

-

Immunoblotting (Western Blot) Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Objective: To measure the changes in protein expression in key signaling pathways following this compound treatment.

-

Protocol:

-